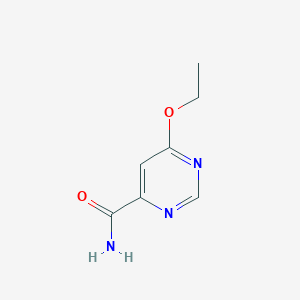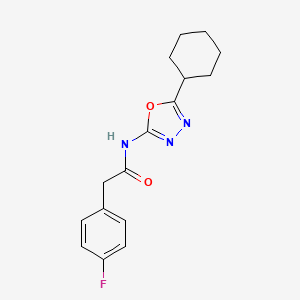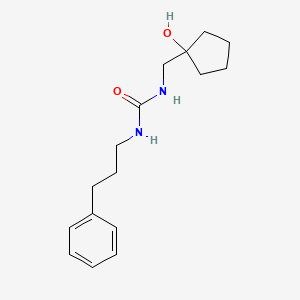
1-((1-羟基环戊基)甲基)-3-(3-苯基丙基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-((1-Hydroxycyclopentyl)methyl)-3-(3-phenylpropyl)urea" is a urea derivative, which is a class of compounds that have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. Urea derivatives are known for their role in the structure-activity relationships of various receptors and enzymes, and they have been synthesized and modified to enhance their properties for specific applications .
Synthesis Analysis
The synthesis of urea derivatives typically involves reactions between isocyanates and amines. For instance, a series of 1,3-disubstituted ureas were synthesized by reacting bicyclic lipophilic group-containing isocyanates with amines, yielding products with potential biological activities . Similarly, the synthesis of 1-cyclopentyl-3-(3-hydroxyphenyl)urea involved a two-step substitution (nucleophilic, electrophilic) followed by an oxidation step . These methods demonstrate the versatility of synthetic approaches in creating a variety of urea derivatives with different substituents, which can significantly influence their biological activities and physical properties.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial in determining their conformation and potential for forming hydrogen-bonded complexes. X-ray crystallographic analyses have been performed on several urea derivatives, revealing intramolecular hydrogen bonding in the solid state . Additionally, Density Functional Theory (DFT) studies have been used to optimize the structures of these compounds and compare them with experimental data, providing insights into their molecular orbitals and physicochemical properties .
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, including complexation-induced unfolding to form multiply hydrogen-bonded complexes . This behavior is significant as it can mimic biological processes such as the helix-to-sheet transition in peptides. Moreover, urea derivatives have been used as building blocks for self-assembly, demonstrating their potential in creating complex molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structures and the nature of their substituents. For example, the presence of polycyclic fragments in the urea structure can enhance lipophilicity and potentially increase biological activity . The ability of these compounds to form stable hydrogen-bonded complexes also affects their solubility and stability, which are important factors in their biological applications .
科学研究应用
接触多环芳烃 (PAH)
石化行业的生物监测
一项研究强调了使用 1-羟基芘的尿液排泄物进行石化行业工人的 PAH 生物监测。研究表明,接触 PAH 的程度可能较低,个人防护设备可有效防止过度接触,但针状焦从乙烯裂解残渣中产生的某些高接触场景除外 (Boogaard & van Sittert, 1994)。
尿液中 PAH 代谢物的变异性
另一项研究重点关注了非职业接触受试者尿液中 OH-PAH 代谢物浓度的时变性。它发现了明显的受试者内变异性,突出了在 PAH 接触流行病学研究中使用即时尿液样本的挑战 (Li et al., 2010)。
儿童的 PAH 接触
在一家钢铁厂和焦化厂附近测量儿童尿液中 1-羟基芘的研究发现,与居住在工业化程度较低地区的儿童相比,PAH 接触明显更高。这表明靠近工业来源会显著增加 PAH 接触 (Mucha et al., 2005)。
烹饪方式和 PAH 接触
- 烹饪对 PAH 接触的影响:一项研究表明,烹饪方式,特别是厨房烹饪频率和是否打开抽油烟机,会显著影响尿液中 1-羟基芘的浓度。这表明家庭活动也可能导致 PAH 接触 (Chen et al., 2007)。
属性
IUPAC Name |
1-[(1-hydroxycyclopentyl)methyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c19-15(18-13-16(20)10-4-5-11-16)17-12-6-9-14-7-2-1-3-8-14/h1-3,7-8,20H,4-6,9-13H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOJMXPULGZCPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NCCCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

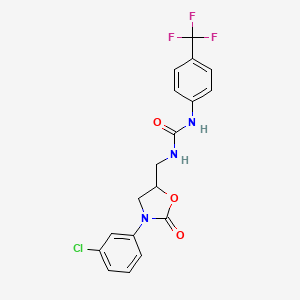
![5-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2509141.png)
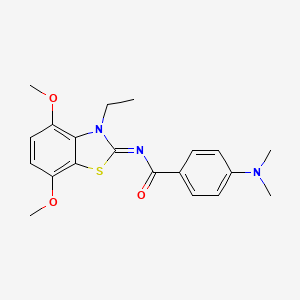
![N1-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B2509143.png)
![N-[3-(3-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide](/img/structure/B2509146.png)
![N-(5-chloro-2-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2509148.png)
![3-(4-methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
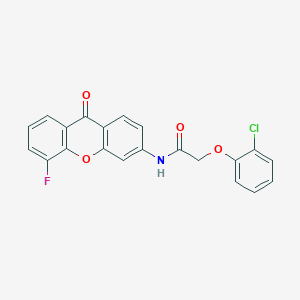
![N-(3-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2509153.png)

![naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime](/img/structure/B2509155.png)

